molecular formula C15H10N4O3 B2935403 N-(3-nitrophenyl)quinoxaline-6-carboxamide CAS No. 881439-30-1

N-(3-nitrophenyl)quinoxaline-6-carboxamide

Cat. No.: B2935403
CAS No.: 881439-30-1
M. Wt: 294.27
InChI Key: ZRASSQLSFQBZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Nitrophenyl)quinoxaline-6-carboxamide is a synthetic quinoxaline derivative supplied for research purposes. Quinoxaline-based compounds are a significant focus in medicinal chemistry due to their wide spectrum of reported biological activities. Recent scientific advances (2020-2024) highlight the therapeutic potential of quinoxaline derivatives, which have been investigated for anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties, as well as for applications in managing neurological conditions like Alzheimer's disease . The structural motif of appending a nitrophenyl group via a carboxamide linkage at the quinoxaline core is a common strategy in chemical synthesis to modulate the compound's electronic properties, polarity, and molecular interactions, thereby influencing its biological activity and physical characteristics . This compound is closely related to other documented chemicals such as 2-(3-Nitrophenyl)quinoxaline and various N-(nitrophenyl)quinoxaline-carboxamide isomers, which share a similar molecular scaffold . Researchers value this family of compounds for developing novel therapeutic agents and biochemical probes. This compound is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-nitrophenyl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3/c20-15(18-11-2-1-3-12(9-11)19(21)22)10-4-5-13-14(8-10)17-7-6-16-13/h1-9H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRASSQLSFQBZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of N 3 Nitrophenyl Quinoxaline 6 Carboxamide

High-Resolution Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For N-(3-nitrophenyl)quinoxaline-6-carboxamide, with a chemical formula of C₁₅H₁₀N₄O₃, the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a value in very close agreement with this theoretical mass, confirming the elemental composition.

Table 1: Theoretical Mass Data for this compound

Molecular Formula Theoretical Monoisotopic Mass (Da)
Hyphenated Techniques (e.g., LC-MS, DART-HRMS) for Purity and Identity

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for assessing the purity of a sample and confirming the identity of its components.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would separate the synthesized this compound from any unreacted starting materials, byproducts, or impurities. The mass spectrometer would then provide the mass of the compound eluting at a specific retention time, confirming its identity and allowing for a quantitative assessment of purity.

Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS): DART-HRMS would allow for the rapid analysis of the solid or dissolved compound with minimal sample preparation. This method would provide a quick and accurate mass measurement to confirm the identity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated system. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The extensive conjugation involving the quinoxaline (B1680401) ring, the carboxamide linker, and the nitrophenyl ring would likely result in strong absorption bands in the UV region. Studies on similar quinoxaline derivatives often report absorption maxima in the 250-400 nm range, indicative of these electronic transitions. researchgate.netnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Standard this compound is a closed-shell molecule and would therefore be EPR silent. This technique would only become applicable if the compound were to be converted into a radical species (e.g., through reduction of the nitro group to a radical anion) or if it were used as a ligand to form a complex with a paramagnetic metal ion. No such studies involving this specific compound have been reported.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides definitive information on molecular structure, conformation, and intermolecular interactions. While a crystal structure for this compound is not available, analysis of related structures provides insight into the expected findings.

Determination of Precise Molecular and Crystal Structures of this compound

A successful crystallographic analysis would determine the compound's crystal system, space group, and unit cell dimensions. It would also provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the planarity of the quinoxaline system and the dihedral angles between the quinoxaline core, the amide linker, and the 3-nitrophenyl ring. For example, in the related structure of N-(4-nitrophenyl)quinoline-2-carboxamide, the amide group is twisted with respect to the aromatic rings. researchgate.net A similar non-planar conformation might be expected for the title compound.

Table 2: Hypothetical Crystallographic Data Table Format

Parameter Expected Information
Crystal system e.g., Monoclinic, Orthorhombic
Space group e.g., P2₁/c, P-1
a (Å) Unit cell dimension
b (Å) Unit cell dimension
c (Å) Unit cell dimension
α (°) Unit cell angle
β (°) Unit cell angle
γ (°) Unit cell angle
Volume (ų) Unit cell volume

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and π-Stacking

The packing of molecules in the crystal lattice is governed by non-covalent intermolecular forces. Analysis of the crystal structure would reveal these interactions, which are crucial for understanding the material's solid-state properties.

Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that intermolecular N-H···O=C hydrogen bonds would be a dominant feature in the crystal packing, linking molecules into chains or sheets. researchgate.net

π-Stacking: The planar aromatic systems of the quinoxaline and nitrophenyl rings are expected to engage in π-π stacking interactions. The analysis would determine the geometry of these interactions, including the centroid-to-centroid distance and the degree of ring slippage, which are characteristic features of stabilizing aromatic interactions. researchgate.net

Table 3: Common Intermolecular Interactions in Quinoxaline Carboxamides

Interaction Type Donor Acceptor Typical Distance/Geometry
Hydrogen Bond Amide N-H Amide C=O, Nitro O N···O distance ~2.8-3.2 Å

Computational and Theoretical Studies on N 3 Nitrophenyl Quinoxaline 6 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become an indispensable tool in contemporary chemical research. These calculations allow for the elucidation of molecular properties that are often difficult or impossible to determine through experimental means alone.

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to the study of quinoxaline (B1680401) derivatives to understand their structural and electronic properties. researchgate.netresearchgate.net

The first step in any DFT study is the geometry optimization of the molecule. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, and thus the most stable conformation. For N-(3-nitrophenyl)quinoxaline-6-carboxamide, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the amide bond and the bond connecting the phenyl ring to the amide nitrogen. Different conformers can have distinct energies and, consequently, different chemical and physical properties. DFT calculations can map out the potential energy surface associated with these rotations, identifying the global minimum energy conformation as well as other low-energy conformers. Studies on similar heterocyclic compounds have successfully used DFT for this purpose.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N (Amide) 1.35 - -
C=O (Amide) 1.23 - -
N-H (Amide) 1.01 - -
C-C (Aromatic) 1.39 - 1.41 119 - 121 -
C-N (Quinoxaline) 1.33 - 1.38 118 - 122 -
Quinoxaline-Amide - - 15

Note: The data in this table is hypothetical and serves as an illustrative example of the kind of information obtained from geometry optimization. Actual values would be derived from specific DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. pmf.unsa.ba

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoxaline ring system, while the LUMO is anticipated to be distributed over the electron-withdrawing nitrophenyl group. This distribution facilitates intramolecular charge transfer from the quinoxaline moiety to the nitrophenyl moiety upon electronic excitation.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV)
HOMO -6.5
LUMO -2.8

Note: These values are illustrative and would be determined from specific DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge delocalization, hyperconjugative interactions, and donor-acceptor interactions between different parts of the molecule. nih.gov

In this compound, NBO analysis would likely reveal significant intramolecular charge transfer from the electron-donating quinoxaline ring to the electron-accepting nitrophenyl group, mediated by the carboxamide linker. This analysis can quantify the stabilization energies associated with these interactions, providing a deeper understanding of the molecule's electronic stability. The analysis can also shed light on the nature of the amide bond and its degree of delocalization.

Fukui functions are a concept in density functional theory that helps in predicting the most reactive sites in a molecule for electrophilic and nucleophilic attacks. The Fukui function is a measure of the change in electron density at a particular point in the molecule when an electron is added or removed.

For this compound, the calculation of Fukui functions would identify the atoms most susceptible to attack. It is expected that the nitrogen atoms in the quinoxaline ring and the oxygen atoms of the nitro and carboxamide groups would be the primary sites for electrophilic attack, while certain carbon atoms in the aromatic rings would be more prone to nucleophilic attack. This information is invaluable for predicting the regioselectivity of chemical reactions involving this molecule.

DFT calculations are also a powerful tool for predicting various spectroscopic parameters. The vibrational frequencies calculated from DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. ias.ac.in

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. The accuracy of these predictions is often high enough to be a reliable aid in structural elucidation. For this compound, theoretical predictions of 1H and 13C NMR chemical shifts would be instrumental in validating its synthesized structure.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm-1)
N-H (Amide) Stretching 3350
C=O (Amide) Stretching 1680
C=N (Quinoxaline) Stretching 1610
N-O (Nitro) Asymmetric Stretching 1540

Note: These are representative values and would be refined by specific DFT calculations and scaling factors.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of molecular behavior at an atomic level, which is crucial for understanding the conformational flexibility and interaction of molecules like this compound with their environment. nih.govresearchgate.netnih.gov

MD simulations can reveal the inherent flexibility of the this compound structure. The molecule consists of a rigid quinoxaline core, a rotatable nitrophenyl group, and a carboxamide linker. The simulation would track the torsional angles between these fragments, identifying the most stable (low-energy) conformations and the energy barriers for rotation.

Key areas of flexibility to be investigated would include:

Rotation around the amide bond: The C-N bond of the carboxamide linker has a partial double-bond character that restricts rotation, but some flexibility exists.

Rotation of the carboxamide group: The orientation of the entire carboxamide group relative to the quinoxaline ring system is another critical factor.

By simulating the molecule's movement over nanoseconds, researchers can generate a conformational landscape, mapping out the different shapes the molecule can adopt and how frequently they occur. This information is vital for understanding how the molecule might fit into a biological target, such as an enzyme's active site. tandfonline.comrsc.org

The interaction of a molecule with its solvent environment is critical to its behavior and solubility. MD simulations can model this compound surrounded by solvent molecules (e.g., water) to study these interactions. A key tool for analyzing this is the Radial Distribution Function (RDF), g(r).

The RDF describes the probability of finding a solvent atom at a certain distance (r) from a specific atom in the solute molecule. For this compound, RDFs would be calculated for solvent molecules around key functional groups:

The nitro group (-NO2): The oxygen atoms are strong hydrogen bond acceptors.

The amide group (-C(O)NH-): The oxygen is a hydrogen bond acceptor, and the N-H group is a hydrogen bond donor.

The quinoxaline nitrogen atoms: These are also potential hydrogen bond acceptors.

Analysis of the RDF plots would reveal the formation of stable hydration shells around these polar groups, indicated by sharp peaks at specific distances. This provides quantitative data on the strength and geometry of solute-solvent interactions, which are fundamental to the molecule's physicochemical properties.

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization in Crystal Packing

Hirshfeld surface analysis is a powerful method to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govuctm.edu This technique maps the electron distribution of a molecule within a crystal to identify close contacts between neighboring molecules. nih.gov For this compound, this analysis would provide a detailed picture of the forces governing its solid-state structure. researchgate.net

The analysis generates several plots:

d_norm surface: This surface highlights intermolecular contacts by color-coding them based on their length relative to the van der Waals radii of the interacting atoms. Red spots indicate contacts shorter than the sum of van der Waals radii (e.g., strong hydrogen bonds), while blue spots indicate longer contacts, and white areas represent contacts around the van der Waals separation.

For a molecule like this compound, the Hirshfeld analysis would likely reveal the prevalence of several key interactions, such as those observed in related quinoxaline structures: nih.govmdpi.com

H···O/O···H contacts: Arising from hydrogen bonds involving the amide N-H group and the nitro and amide oxygen atoms.

H···H contacts: Typically the most abundant, representing van der Waals forces.

C···H/H···C contacts: Indicative of C-H···π interactions.

C···C contacts: Representing π-π stacking interactions between the aromatic rings of the quinoxaline and nitrophenyl moieties. nih.gov

N···H/H···N contacts: Involving the quinoxaline nitrogen atoms as hydrogen bond acceptors. mdpi.com

The table below illustrates the kind of data a Hirshfeld surface analysis would provide, based on typical findings for similar organic molecules. nih.gov

Interaction TypePercentage Contribution to Hirshfeld Surface (%)
H···H45.2
O···H / H···O28.5
C···H / H···C12.8
C···C6.5
N···H / H···N4.1
Other2.9

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. abjournals.org

To develop a QSAR model for a series of this compound derivatives, researchers would first synthesize a library of related compounds with variations in their structure (e.g., different substituents on the phenyl or quinoxaline rings). The biological activity of each compound would then be measured experimentally.

Using specialized software, a wide range of molecular descriptors (numerical values that characterize the chemical structure) would be calculated for each derivative. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA), are then used to build a mathematical equation that relates a subset of these descriptors to the observed biological activity. abjournals.orgnih.gov

A typical QSAR model is represented by an equation like: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The quality of the model is assessed by statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov A robust and predictive QSAR model can then be used to estimate the biological activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.govnih.gov

The primary outcome of a QSAR study is the identification of the molecular descriptors that have the most significant impact on biological activity. These descriptors fall into several categories:

Physicochemical/Electronic Descriptors: These relate to the electronic properties and hydrophobicity of the molecule. Examples include:

AlogP: A measure of lipophilicity, indicating how the compound distributes between oil and water.

Dipole Moment: Describes the polarity of the molecule.

Topological Polar Surface Area (TPSA): Relates to the polar atoms in a molecule and is a good predictor of membrane permeability.

Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include:

Molecular Weight (MW): The mass of the molecule.

AMR (Molar Refractivity): Relates to the volume of the molecule and its polarizability. abjournals.org

Kappa Shape Indices: Describe aspects of the molecular shape.

For quinoxaline derivatives, QSAR studies have often identified a combination of electronic and steric factors as being crucial for their activity. nih.gov For instance, a model might indicate that increasing lipophilicity (higher AlogP) while adding a bulky, electron-withdrawing group at a specific position enhances activity. This information provides a clear, rational basis for the design of new, improved derivatives.

The following table presents an example of descriptors that could be identified in a QSAR study of quinoxaline carboxamide derivatives and their typical influence on activity.

DescriptorTypePotential Influence on Activity
AlogPPhysicochemicalPositive correlation may suggest importance of hydrophobic interactions with the target.
Topological Polar Surface Area (TPSA)PhysicochemicalNegative correlation might indicate a need to limit polarity for better membrane penetration.
Molar Refractivity (AMR)StericPositive correlation suggests that larger, more polarizable substituents are beneficial.
SC-3TopologicalRelates to the complexity of the molecular graph; its influence would depend on the specific biological target. abjournals.org
MaxaasCElectronicRepresents the maximum partial charge on a carbon atom, indicating sites for electrostatic interactions. abjournals.org

Structure Activity Relationship Sar Studies of N 3 Nitrophenyl Quinoxaline 6 Carboxamide Analogues

Impact of Substituents on the Nitrophenyl Moiety on Biological Activity

The nitrophenyl group of N-(3-nitrophenyl)quinoxaline-6-carboxamide plays a critical role in its interaction with biological targets. The electronic properties and position of substituents on this ring can significantly modulate the compound's activity.

Electronic Effects (Electron-Withdrawing vs. Electron-Donating Groups)

The electronic nature of substituents on the phenyl ring of N-phenylquinoxaline-6-carboxamide analogues can profoundly influence their biological efficacy. In the context of anticancer activity, the presence of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can lead to divergent outcomes depending on the specific quinoxaline (B1680401) scaffold and the target cancer cell line.

Conversely, studies on different classes of quinoxaline derivatives have shown that electron-donating groups can enhance biological activity. nih.gov For example, the presence of EDGs on the aromatic ring fused to the quinoxaline system has been shown to increase anticancer activity, while EWGs decrease it. mdpi.com This highlights the complexity of SAR and the need for empirical data for each specific scaffold.

Table 1: Effect of Electronic Substituents on the Phenyl Moiety on Anticancer Activity

Compound Analogue Substituent (R) Electronic Effect Relative Anticancer Activity
Analogue A-NO₂Electron-WithdrawingPotent
Analogue B-ClElectron-WithdrawingModerate to Low
Analogue C-OCH₃Electron-DonatingVariable (Potent in some series)
Analogue D-CH₃Electron-DonatingVariable (Low in some series)

Note: This table is a generalized representation based on findings from various quinoxaline derivative studies and may not be directly predictive for all this compound analogues.

Positional Isomerism and Steric Hindrance Effects

The position of the nitro group on the phenyl ring is a critical determinant of biological activity. The placement of the substituent at the ortho, meta, or para position can alter the molecule's conformation and its ability to fit into a biological target's binding site. For instance, a nitro group at the meta position, as in the parent compound, may allow for optimal interactions that are disrupted when the group is moved to the ortho or para position.

Steric hindrance is another crucial factor. Bulky substituents, particularly at the ortho position, can cause a torsional twist between the phenyl ring and the carboxamide linker. This conformational change can disrupt the planarity of the molecule and hinder its ability to form key interactions with its biological target. Studies on related heterocyclic compounds have demonstrated that the position of a nitro group significantly influences biological activity, with different isomers exhibiting vastly different potencies. mdpi.com

Influence of Modifications on the Quinoxaline Core on Biological Activity

The quinoxaline core serves as the foundational scaffold of the molecule, and modifications to its structure can have a profound impact on biological activity.

Substitution Patterns on the Benzene (B151609) and Pyrazine (B50134) Rings of Quinoxaline

The benzene and pyrazine rings of the quinoxaline nucleus offer multiple sites for substitution, and the nature and position of these substituents are critical for activity. For instance, the introduction of electron-withdrawing groups on the quinoxaline ring has been shown to enhance cytotoxicity in some series of quinoxaline-1,4-di-N-oxides. nih.gov Conversely, other studies have indicated that substitutions at specific positions, such as the 7-position with a nitro group, can decrease anticancer activity. mdpi.com

In a study of 2,3-disubstituted quinoxalin-6-amine analogs, it was found that substitutions at the 2 and 3-positions were well-tolerated, but did not significantly alter the inhibition of TNFα-induced IKKβ-mediated NFκB activity. nih.gov However, for antiviral activity against influenza, substituting indole (B1671886) groups at the 2 and 3-positions has been shown to enhance the action. nih.gov

Table 2: Influence of Quinoxaline Core Substitutions on Biological Activity

Modification Site Substituent Observed Effect on Activity
Position 2, 3Furan, PhenylTolerated, can influence potency
Position 2, 3IndoleEnhanced anti-influenza activity
Position 6, 7Electron-withdrawing groupsCan enhance cytotoxicity (in some series)
Position 7-NO₂Decreased anticancer activity (in some series)

Note: This table represents general trends observed in various quinoxaline derivative studies.

Role of the Carboxamide Linker in Molecular Recognition

The carboxamide linker (-CONH-) connecting the quinoxaline core and the nitrophenyl moiety is not merely a passive spacer but plays an active role in molecular recognition. This linker is capable of forming crucial hydrogen bonds with biological targets, such as amino acid residues in an enzyme's active site. The planarity and conformational flexibility of the carboxamide group are vital for establishing these interactions.

Correlation of Structural Features with Specific In Vitro Biological Activities

The specific biological activities of this compound analogues are a direct consequence of their structural features. For example, in the context of anticancer activity, the presence of a nitro group, which is a known bioisostere for other functional groups found in anticancer drugs, can contribute to cytotoxicity.

Studies on various quinoxaline derivatives have demonstrated correlations between their structural attributes and their in vitro activities. For instance, a series of N-phenyl and N-benzyl quinoxaline-2-carboxamides were evaluated for their antimycobacterial activity, with the N-benzyl derivatives generally showing better activity. nih.gov In another study focusing on anticancer activity, quinoxaline derivatives bearing a urea (B33335) or amide linker were synthesized, and their activity was found to be dependent on the nature of the substituents on the phenyl ring and the quinoxaline core. nih.gov

A review of anticancer quinoxalines highlighted that the main sites of substitution for modulating activity are positions 2, 3, 6, and 7 of the quinoxaline ring. mdpi.com The electronic properties of the substituents at these positions, as well as on the N-aryl moiety, were shown to be critical. For example, electron-releasing groups on the N-phenyl ring were found to decrease activity in one series of anticancer quinoxalines. mdpi.com

Table 3: Correlation of Structural Features with In Vitro Anticancer Activity (IC₅₀ values in µM)

Compound Analogue Key Structural Features HCT116 (Colon) MCF-7 (Breast)
Analogue XMe at R, 4-Cl at R1, -NHCONH- linker2.59
Analogue YMe at R, 4-Me at R1, -NHCO- linker>50>50
Analogue ZCl at R, H at R1, -NHCO- linkerModerate ActivityModerate Activity

Data adapted from a study on related quinoxaline derivatives and is for illustrative purposes. mdpi.com

Determinants of Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antimycobacterial)

The antimicrobial potential of quinoxaline derivatives is significantly influenced by the nature and position of substituents on both the quinoxaline core and its associated side chains.

Antibacterial Activity: SAR studies reveal that the antibacterial efficacy of quinoxaline-6-carboxamide (B1312456) analogues is often dependent on the substitution pattern on the N-phenyl ring and the quinoxaline nucleus itself. Generally, these compounds exhibit greater potency against Gram-positive bacteria compared to Gram-negative strains. The introduction of electron-withdrawing groups on the N-phenyl ring can modulate activity. For instance, the nitro group at the meta-position in the parent compound, this compound, is a key feature. Shifting this group or replacing it with other substituents like halogens (e.g., chloro, fluoro) can alter the potency and spectrum of activity.

Furthermore, modifications at the 2 and 3-positions of the quinoxaline ring play a crucial role. The introduction of small, lipophilic groups at these positions can enhance antibacterial activity. It has been observed that the functionalization of position 6 of the quinoxaline scaffold is important for antimicrobial activity.

Antifungal Activity: The antifungal properties of quinoxaline derivatives are also governed by their substitution patterns. For instance, the presence of a hydrazone moiety linked to the quinoxaline core has been explored for antifungal potential. The nature of the substituent on the phenyl ring of the carboxamide can influence the potency. Studies on related quinoxaline structures have shown that the incorporation of specific heterocyclic rings can enhance antifungal effects. For example, the hybridization of quinoxaline with a triazole moiety has been shown to yield compounds with significant activity against various fungal strains, including Candida species.

Antimycobacterial Activity: The antimycobacterial activity of quinoxaline derivatives, particularly against Mycobacterium tuberculosis, is a well-documented area of research. The presence of electron-withdrawing groups on the quinoxaline ring is often associated with enhanced activity. For example, a nitro group at the C6 position of the quinoxaline moiety has been shown to be important for antimycobacterial efficacy.

Quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis. The arylcarboxamide portion of these molecules is a key determinant of their potency. The substitution on the aryl ring directly impacts the antimycobacterial effect, with certain patterns leading to higher selectivity indices.

Table 1: SAR of Quinoxaline Analogues for Antimicrobial Activity

Compound Series Modification Effect on Activity Target Organism(s)
Quinoxaline-6-carboxamides Electron-withdrawing group (e.g., NO₂) on N-phenyl ring Generally enhances activity Bacteria, Mycobacteria
Halogen substitution on N-phenyl ring Can modulate potency and spectrum Bacteria
Small lipophilic groups at C2/C3 of quinoxaline May increase antibacterial activity Bacteria
Quinoxaline-triazole hybrids Incorporation of triazole moiety Enhanced antifungal activity Fungi (e.g., Candida)
Quinoxaline 1,4-di-N-oxides Arylcarboxamide at C2 Potent antimycobacterial activity Mycobacterium tuberculosis
Electron-withdrawing group at C6 Important for antimycobacterial efficacy Mycobacterium tuberculosis

Structural Requirements for Antiviral Potency (e.g., Enzyme Inhibition)

The antiviral activity of quinoxaline derivatives is often linked to their ability to inhibit key viral enzymes. SAR studies have identified several structural features that are critical for this inhibitory action.

HCV NS5B Polymerase Inhibition: Quinoxaline derivatives have also been identified as inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. A substituted quinoxaline amide scaffold has served as a pharmacophore for the development of potent inhibitors. d-nb.info The SAR of these compounds indicates that the nature of the amide substituent is critical for activity. Alterations to the N-phenyl group of this compound, as well as modifications to the quinoxaline core, would be expected to influence the inhibitory potency against HCV NS5B polymerase.

Kinase Inhibition as an Antiviral Strategy: Some viruses rely on host cell kinases for their replication. Therefore, inhibiting these kinases can be an effective antiviral strategy. Quinoxaline derivatives have been developed as inhibitors of various kinases, such as Pim-1, c-Met, and ASK1. plos.orgresearchgate.netnih.gov The SAR for kinase inhibition often involves specific interactions with the ATP-binding pocket of the enzyme. The quinoxaline scaffold can serve as a template for designing such inhibitors, with substituents on the ring system dictating the potency and selectivity for different kinases.

Table 2: SAR of Quinoxaline Analogues for Antiviral Activity

Target Enzyme/Protein Key Structural Features for Activity Potential Modifications on this compound
HIV Reverse Transcriptase Aromatic ring system, hydrophilic center (N, O, S) Modifications of the N-phenyl ring and carboxamide linker
HCV NS5B Polymerase Substituted quinoxaline amide scaffold Alterations to the N-phenyl group and quinoxaline core
Host Cell Kinases (e.g., Pim-1) Specific substituents for ATP-binding pocket interaction Introduction of kinase-binding moieties on the quinoxaline or N-phenyl ring

Relationship between Molecular Architecture and Antiproliferative Activity in Cell Lines

The antiproliferative activity of quinoxaline derivatives is a significant area of cancer research. The molecular architecture of these compounds can be fine-tuned to achieve potent and selective cytotoxicity against various cancer cell lines.

The main sites for substitution to modulate the antiproliferative activity of quinoxaline-6-carboxamide analogues are the 2, 3, 6, and 7-positions of the quinoxaline ring, as well as the N-phenyl moiety of the carboxamide. nih.gov

Substitutions at the 6-position: The nature of the functional group at the 6-position is critical. While the carboxamide group provides a good scaffold, its replacement with other functionalities like a sulfonamide has been shown to be less favorable for antiproliferative activity. plos.org The urea and thiourea (B124793) analogues derived from quinoxalin-6-amine have also been extensively studied.

Substitutions on the N-phenyl ring: The substitution pattern on the N-phenyl ring of the carboxamide or urea moiety significantly influences the activity. The presence and position of electron-donating or electron-withdrawing groups can have a profound effect. For instance, in some series, electron-donating groups on the phenyl ring were found to increase activity, while electron-withdrawing groups decreased it. nih.gov

Substitutions at the 2 and 3-positions: The substituents at the 2 and 3-positions of the quinoxaline ring also play a vital role. The introduction of aryl or heteroaryl groups, such as furan, at these positions can lead to potent antiproliferative compounds. A bisfuranylquinoxalineurea analogue, for example, demonstrated low micromolar potency against a panel of cancer cell lines. plos.org

Table 3: SAR of Quinoxaline Analogues for Antiproliferative Activity

Modification Site Substituent Type Effect on Antiproliferative Activity Example Cancer Cell Lines
6-position of Quinoxaline Carboxamide/Urea Generally favorable Various
Sulfonamide Less favorable Various
N-phenyl ring Electron-donating groups Can increase activity (series-dependent) MCF-7, HCT116
Electron-withdrawing groups Can decrease activity (series-dependent) MCF-7, HCT116
2 and 3-positions of Quinoxaline Aryl/heteroaryl (e.g., furan) Can lead to potent activity A549, PC3, HT29
Unsubstituted phenyl Can be more active than substituted phenyls Melanoma (MALME-M)

SAR in Antiprotozoal Compounds (e.g., Antileishmanial, Antitrypanosomal, Antimalarial)

Quinoxaline derivatives have emerged as a promising class of compounds for the development of new antiprotozoal agents.

Antileishmanial Activity: SAR studies on quinoxaline derivatives against Leishmania species have highlighted the importance of substituents on the quinoxaline ring. For instance, in a series of quinoxaline di-N-oxides, the presence of a substituent at the C-6 position of the quinoxaline ring led to an increase in antileishmanial activity. Furthermore, the substitution pattern on an aryl group at the C-3 position also influenced the potency. A para-substituted phenyl at C-3 generally resulted in higher activity compared to an unsubstituted phenyl ring.

Antimalarial Activity: The quinoline (B57606) core is a well-established pharmacophore in antimalarial drugs like chloroquine (B1663885) and primaquine. The quinoxaline scaffold, being a bioisostere of quinoline, has also been explored for its antimalarial potential. SAR studies on 8-aminoquinolines have shown that the presence of a 6-methoxy group enhances activity. While not directly applicable to the 6-carboxamide series, it underscores the importance of substitution at the 6-position of the quinoline/quinoxaline ring system for antimalarial efficacy.

Table 4: SAR of Quinoxaline Analogues for Antiprotozoal Activity

Protozoal Target Modification Site Favorable Substituents/Features
Leishmania spp. C-6 of Quinoxaline Methyl or methoxy (B1213986) groups
C-3 of Quinoxaline Para-substituted phenyl group
Trypanosoma spp. General Scaffold Hybridization with other pharmacophores (e.g., sulfonamides)
Plasmodium spp. 6-position of Quinoxaline Oxygen-linked substituents (in quinoline analogues)

Exploration of Biological Activities in Vitro of N 3 Nitrophenyl Quinoxaline 6 Carboxamide and Its Derivatives

Antimicrobial Activity Investigations (In Vitro Models)

The quinoxaline (B1680401) nucleus is a foundational structure in a variety of compounds exhibiting a wide range of antimicrobial properties. sapub.orgnih.govnih.gov Derivatives have been synthesized and evaluated for their efficacy against a spectrum of bacteria, fungi, and mycobacteria, demonstrating the versatility of this heterocyclic system in antimicrobial drug discovery. sapub.orgnih.gov

Antibacterial Spectrum and Potency against Bacterial Strains

A series of novel quinoxaline-6-carboxamide (B1312456) derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The in vitro antibacterial activity of these compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC).

The antibacterial screening of newly synthesized quinoxaline-6-carboxamide derivatives demonstrated a range of activities against the tested strains. researchgate.net The results indicated that these compounds generally exhibited moderate to good antibacterial efficacy.

Table 1: In Vitro Antibacterial Activity of Quinoxaline-6-Carboxamide Derivatives
Compound DerivativeEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Staphylococcus aureus (MIC in µg/mL)Streptococcus pyogenes (MIC in µg/mL)
Quinoxaline-6-carboxamides (General)Data varies by specific derivativeData varies by specific derivativeData varies by specific derivativeData varies by specific derivative
Data synthesized from studies on quinoxaline-6-carboxamide derivatives. researchgate.net

Additionally, other studies on different quinoxaline derivatives have shown promising results. For instance, certain quinoxaline derivatives have demonstrated low MICs (1–4 μg/mL) against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent activity against this drug-resistant pathogen. nih.gov Symmetrically disubstituted quinoxalines have also been reported to display significant antibacterial activity. nih.gov

Antifungal Efficacy against Fungal Pathogens

The antifungal potential of the quinoxaline scaffold has been explored against various plant and human fungal pathogens. rsc.orgnih.govbahrainmedicalbulletin.combahrainmedicalbulletin.com A series of novel quinoxaline derivatives were designed and evaluated for their in vitro antifungal activities against several phytopathogenic fungi. nih.gov

Among the tested compounds, some exhibited potent antifungal activity. For example, certain derivatives showed excellent control effects on Rhizoctonia solani, with inhibition rates significantly better than the commercial fungicide azoxystrobin. nih.gov

Table 2: In Vitro Antifungal Activity of Quinoxaline Derivatives
Fungal PathogenCompound DerivativeEC50 (µg/mL)Reference Fungicide (EC50 in µg/mL)
Rhizoctonia solaniDerivative 5j8.54Azoxystrobin (26.17)
Rhizoctonia solaniDerivative 5t12.01Azoxystrobin (26.17)
Data from a study on novel antibacterial and antifungal quinoxaline derivatives. nih.gov

Other research has highlighted the efficacy of quinoxaline compounds against human pathogenic fungi, such as various Candida and Aspergillus species. bahrainmedicalbulletin.combahrainmedicalbulletin.com For instance, 2-Chloro-6-(trifluoromethyl)quinoxaline demonstrated efficacy against multiple Candida species. bahrainmedicalbulletin.combahrainmedicalbulletin.com

Antimycobacterial Activity against Mycobacterium species

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have emerged as a promising class of antimycobacterial agents. nih.govnih.gov The presence of an electron-withdrawing group, such as a nitro group (NO2), at the C6 position of the quinoxaline moiety has been shown to play an important role in antimycobacterial activity. nih.gov

Several quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. researchgate.net Some of these compounds exhibited significant antituberculosis activity. researchgate.net

Table 3: In Vitro Antimycobacterial Activity of Quinoxaline 1,4-di-N-oxide Derivatives
Compound DerivativeMycobacterium tuberculosis StrainMIC (mg/L)
Amide derivative 8H37Rv3.13
Amide derivative 9H37Rv6.25
Data from a study on the in vitro and in vivo antimycobacterial activities of ketone and amide derivatives of quinoxaline 1,4-di-N-oxide. nih.gov

Furthermore, some quinoxaline 1,4-di-N-oxides have been shown to be bactericidal and active against non-replicating persistent bacteria, which is a crucial factor in developing more effective and shorter-term tuberculosis therapies. nih.gov

Antiviral Activity Assessments (In Vitro Models)

The quinoxaline scaffold is present in numerous compounds with a broad spectrum of antiviral activities against both DNA and RNA viruses. nih.gov These derivatives have been investigated for their ability to inhibit viral enzymes and interfere with critical virus-host interactions. nih.govnih.gov

Inhibition of Viral Replication Pathways (e.g., Reverse Transcriptase, Main Protease)

Quinoxaline derivatives have been identified as potent inhibitors of key viral enzymes essential for replication. One of the most frequent targets for the treatment of HIV infection is the reverse transcriptase enzyme. nih.gov Certain quinoxaline derivatives have been found to be potent inhibitors of HIV-1 reverse transcriptase, thereby blocking a crucial step in the viral life cycle. nih.gov

More recently, with the emergence of new viral threats, the focus has expanded to other viral enzymes. For instance, the main protease (Mpro or 3CLpro) of coronaviruses is a critical enzyme for viral replication. nih.gov Molecular docking studies have suggested that quinoxaline derivatives can establish significant interactions with the active site residues of the SARS-CoV-2 main protease, indicating their potential as inhibitors. nih.gov

Table 4: Antiviral Activity of Quinoxaline Derivatives via Enzyme Inhibition
VirusViral TargetQuinoxaline Derivative ClassObserved Activity
HIV-1Reverse TranscriptaseVariousPotent Inhibition
SARS-CoV-2Main Protease (Mpro/3CLpro)VariousPotential Inhibition (in silico)
Information synthesized from reviews on the antiviral activities of quinoxaline derivatives. nih.govnih.gov

Interference with Host-Pathogen Molecular Interactions (e.g., RNA binding domains)

Beyond direct enzyme inhibition, quinoxaline derivatives have been shown to interfere with molecular interactions between the virus and the host cell that are essential for the viral life cycle. For example, the NS1 protein of the influenza virus is a highly conserved protein with a double-stranded RNA-binding domain that is crucial for the virus to evade the host's immune response. nih.gov Quinoxaline derivatives are considered good candidates to fit into a cavity in this domain, thereby blocking virus replication. nih.gov

In the context of coronaviruses, the nucleocapsid protein (N.P.) plays a vital role in packaging the viral RNA. Certain quinoxaline-based compounds have been identified that can reduce the RNA-binding ability of the N protein's N-terminal domain, thus impeding the association of the viral RNA with this crucial protein. nih.gov

Another critical virus-host interaction is the process of viral egress, or budding, from the host cell. A novel series of quinoxaline-2-mercapto-acetyl-urea analogues have been evaluated for their ability to inhibit the egress of Marburg and Ebola viruses by targeting the highly conserved PPxY motifs in the viral matrix protein, which are essential for this process. nih.gov

Studies against Specific Viral Targets (e.g., SARS-CoV-2 Mpro, HIV-1 Reverse Transcriptase)

No specific studies detailing the in vitro inhibitory activity of N-(3-nitrophenyl)quinoxaline-6-carboxamide against key viral enzymes such as SARS-CoV-2 main protease (Mpro) or HIV-1 reverse transcriptase were identified. Research into quinoxaline derivatives has shown potential for antiviral applications, but data for this specific compound is absent. wisdomlib.org

Antiprotozoal Activity Evaluations (In Vitro Models)

Similarly, a comprehensive search did not uncover any in vitro studies evaluating the efficacy of this compound against various protozoan parasites.

Activity against Leishmania Species

There is no available data on the leishmanicidal activity of this compound.

Efficacy against Trypanosoma Species

Information regarding the in vitro activity of this compound against Trypanosoma species is not present in the reviewed scientific literature.

Antimalarial Studies

No published research was found that investigated the antimalarial properties of this compound. While some quinoxaline derivatives have been explored for their activity against Plasmodium falciparum, specific data for the compound is not available. mdpi.com

Antiproliferative and Cytotoxic Activity on Cancer Cell Lines (In Vitro Models)

While the quinoxaline scaffold is a known pharmacophore in the development of anticancer agents, specific data on the antiproliferative and cytotoxic effects of this compound on cancer cell lines is not documented in the available literature. sapub.org

Mechanisms of Cell Proliferation Inhibition

Consequently, without primary data on its antiproliferative activity, there is no information available regarding the potential mechanisms by which this compound might inhibit cancer cell proliferation.

Induction of Apoptosis and Cell Cycle Modulation Studies

Quinoxaline derivatives are recognized for their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells. These effects are crucial mechanisms for their potential anticancer activity.

Studies on various quinoxaline derivatives have demonstrated their capacity to halt cell proliferation and trigger apoptosis. For instance, a series of novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives were synthesized and evaluated for their biological activities. One particular compound from this series, 13d , exhibited potent antiproliferative activity against HeLa, SMMC-7721, and K562 cell lines with IC₅₀ values of 0.126 µM, 0.071 µM, and 0.164 µM, respectively. nih.gov Further investigation revealed that this compound arrested the cell cycle at the G2/M phase and induced apoptosis. nih.gov

Another study on quinoxaline derivatives showed that specific compounds could arrest the cell cycle at the S phase and induce apoptosis in PC-3 prostate cancer cells. nih.gov Western blot analysis of cells treated with a potent derivative, Compound IV , revealed an upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and a downregulation of the anti-apoptotic protein Bcl-2, confirming the induction of apoptosis. nih.gov Similarly, other research has shown that certain quinoxaline derivatives can induce a significant disruption in the cell cycle profile, leading to arrest at the G2/M phase boundary and promoting both early and late apoptosis in a time-dependent manner. researchgate.net

While direct studies on this compound are limited, the consistent findings across a range of structurally related quinoxaline-6-carboxamide derivatives strongly suggest that this compound likely shares the ability to induce apoptosis and modulate the cell cycle in cancer cells. The presence of the nitro group on the phenyl ring could potentially influence the potency and mechanism of these effects.

Table 1: Effects of Quinoxaline Derivatives on Apoptosis and Cell Cycle

Compound Cell Line(s) Observed Effect Reference
13d (a tetrahydro-quinoxaline-6-carboxylic acid derivative) HeLa, SMMC-7721, K562 G2/M phase arrest, Apoptosis induction nih.gov
Compound IV (a quinoxaline derivative) PC-3 S phase arrest, Apoptosis induction, Upregulation of p53, caspase-3, caspase-8, Downregulation of Bcl-2 nih.gov

| Compound VIIIc (a quinoxaline derivative) | HCT116 | G2/M phase arrest, Early and late apoptosis | researchgate.net |

Specific Cellular Target Inhibition Studies (e.g., Tubulin Polymerization)

A key mechanism by which many anticancer agents exert their effects is through the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Several quinoxaline derivatives have been identified as potent inhibitors of this process.

Research into N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives identified compound 13d as an inhibitor of tubulin polymerization with an IC₅₀ value of 3.97 µM. nih.gov Molecular docking studies suggested that this compound binds to the colchicine (B1669291) binding site on tubulin, thereby exerting its inhibitory effect. nih.gov

Another study focusing on a different series of quinoxaline derivatives identified Compound 12 as a potent inhibitor of tubulin polymerization, with antiproliferative IC₅₀ values in the range of 0.19-0.51 µM across three human cancer cell lines. nih.gov This compound was found to disrupt the microtubule network, leading to G2/M phase arrest and subsequent apoptosis. nih.gov The structure-activity relationship in some quinoxaline series has indicated that electron-withdrawing groups at the 6-position can contribute to their activity as tubulin inhibitors. researchgate.net

These findings suggest that the this compound scaffold is a promising candidate for tubulin polymerization inhibition. The carboxamide linkage at the 6-position, combined with the electronic properties of the nitrophenyl group, may facilitate binding to the colchicine site on tubulin, a hypothesis that warrants further experimental validation.

Table 2: Tubulin Polymerization Inhibition by Quinoxaline Derivatives

Compound IC₅₀ (Tubulin Polymerization) Antiproliferative IC₅₀ Range Reference
13d (a tetrahydro-quinoxaline-6-carboxylic acid derivative) 3.97 µM 0.071 - 0.164 µM nih.gov

| Compound 12 (a quinoxaline derivative) | Not specified | 0.19 - 0.51 µM | nih.gov |

Other Pharmacological Activities (In Vitro Studies, Non-Human Context)

Beyond their anticancer properties, quinoxaline derivatives have been investigated for a range of other pharmacological activities in various in vitro models.

Anti-inflammatory Potential in Cellular Assays

Quinoxaline derivatives have demonstrated significant anti-inflammatory properties in various cellular assays. mdpi.com The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. For instance, certain quinoxaline derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). ipp.pt

Studies on aminoalcohol-based quinoxaline derivatives, DEQX and OAQX , showed that they acted on leukocyte migration and decreased the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov While specific data for this compound is not available, the general anti-inflammatory profile of the quinoxaline class of compounds suggests its potential in this area.

Analgesic Effects in Mechanistic In Vitro Models

The analgesic potential of quinoxaline derivatives has also been explored. sapub.org Some quinoxaline compounds have exhibited potent analgesic activities in various experimental models of pain. sapub.org For example, the aforementioned aminoalcohol-based quinoxaline derivatives DEQX and OAQX showed a peripheral analgesic effect. nih.gov Another study on various substituted quinoxalines identified several compounds with significant analgesic activity. researchgate.net The mechanism of action for the analgesic effects of quinoxalines is not fully elucidated but may involve interaction with various receptors and enzymes involved in pain signaling pathways.

Antioxidant Properties in Biochemical Assays

Several quinoxaline derivatives have been reported to possess antioxidant properties. core.ac.uk These compounds can scavenge free radicals and protect against oxidative stress, which is implicated in various pathological conditions. The antioxidant activity of quinoxaline-1,4-dioxide analogues has been investigated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While some analogues of 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline-1,4-dioxide (DCQ) have been synthesized and evaluated, the literature on the antioxidant properties of many quinoxaline derivatives remains relatively scarce. researchgate.net The presence of the nitro group in this compound might influence its antioxidant potential, as nitroaromatic compounds can have complex redox properties.

Coordination Chemistry of N 3 Nitrophenyl Quinoxaline 6 Carboxamide As a Ligand

Ligand Design and Potential Coordination Modes

A complete analysis of N-(3-nitrophenyl)quinoxaline-6-carboxamide as a ligand would necessitate a detailed examination of its structural features to predict its coordination behavior.

Identification of Donor Sites (Amide Oxygen, Quinoxaline (B1680401) Nitrogen Atoms, Nitro Group Oxygen)

The potential donor sites on this compound would theoretically include the two nitrogen atoms of the quinoxaline ring, the carbonyl oxygen of the amide group, and the oxygen atoms of the nitro group. The quinoxaline nitrogens are common coordination sites in related ligands. eurjchem.comresearchgate.net The amide oxygen also presents a potential coordination site. The participation of the nitro group's oxygen atoms in coordination is also a possibility, though often less favored than quinoxaline nitrogens or amide oxygens. Without experimental data, the actual donor sites involved in complexation remain hypothetical.

Exploration of Monodentate, Bidentate, and Polydentate Binding Motifs

Based on the identified potential donor sites, this compound could theoretically adopt various binding modes. It could act as a monodentate ligand, coordinating through one of the quinoxaline nitrogen atoms. A more likely scenario is bidentate coordination, forming a chelate ring by involving one quinoxaline nitrogen and the amide oxygen. The potential for polydentate binding exists but would require the involvement of the second quinoxaline nitrogen or the nitro group, which is less common. The actual binding motifs would be determined by factors such as the nature of the metal ion, the reaction conditions, and the solvent used.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve reacting the ligand with various transition metal salts in a suitable solvent.

Complexation with Various Transition Metal Ions (e.g., Cu(II), Zn(II), Mn(II), Fe(II), Pd(II), Pt(II))

While it is plausible to synthesize complexes of this compound with a range of transition metal ions such as Cu(II), Zn(II), Mn(II), Fe(II), Pd(II), and Pt(II), no specific published studies document these syntheses. Research on other quinoxaline derivatives has shown successful complexation with these metals. eurjchem.comisca.in

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, NMR, EPR, Elemental Analysis)

The characterization of any synthesized complexes would rely on a suite of spectroscopic techniques. However, without experimental data for this compound complexes, a detailed discussion of their spectroscopic signatures is not possible. Generally, one would expect to observe shifts in the UV-Vis absorption bands of the ligand upon coordination to a metal ion. In ¹H NMR spectroscopy, changes in the chemical shifts of the protons near the coordination sites would provide evidence of complex formation. For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy would be a valuable tool. Elemental analysis would be crucial to determine the stoichiometry of the metal-ligand complexes.

X-ray Crystallography of this compound Metal Complexes

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of metal complexes. This technique would provide precise information on bond lengths, bond angles, and the coordination geometry around the metal center. It would also unequivocally establish the binding mode of the this compound ligand. A search of crystallographic databases reveals no deposited crystal structures for metal complexes of this specific ligand.

Amide Deprotonation in Metal Coordination Environments

This deprotonation event fundamentally alters the coordination mode of the this compound ligand. In its neutral form, the ligand is likely to act as a monodentate donor, coordinating through one of the quinoxaline nitrogen atoms or the carbonyl oxygen. However, upon deprotonation, the ligand is transformed into a bidentate chelating agent, coordinating through both a quinoxaline nitrogen and the deprotonated amide nitrogen. This chelation results in the formation of a stable five-membered ring, which enhances the thermodynamic stability of the resulting metal complex.

A pertinent example of this behavior is observed in platinum(II) complexes of quinoxaline-2-carboxamide (B189723). nih.gov In one instance, the ligand coordinates to the platinum center as a neutral, monodentate ligand. In another complex, the amide proton is lost, and the resulting anionic ligand acts as a bidentate chelate. nih.gov This demonstrates the accessibility of both neutral and deprotonated coordination modes for quinoxaline carboxamide systems.

The deprotonation is also accompanied by characteristic spectroscopic changes. In the infrared (IR) spectrum, the N-H stretching vibration of the free ligand would disappear upon deprotonation. Concurrently, the C=O stretching frequency (Amide I band) typically shifts to a lower wavenumber, indicative of a decrease in the double bond character of the carbonyl group as electron density is delocalized within the newly formed chelate ring.

Table 1: Hypothetical IR Spectroscopic Data for this compound and its Deprotonated Metal Complex

Speciesν(N-H) (cm⁻¹)ν(C=O) (cm⁻¹)
Free Ligand~3300~1680
Metal Complex (Deprotonated)Absent~1620

Influence of Complexation on Molecular Properties and Reactivity Profiles

The coordination of this compound to a metal center profoundly influences the electronic properties and reactivity of the ligand. The quinoxaline moiety itself is redox-active and can participate in electron transfer processes. Upon complexation, the electron density distribution throughout the entire molecule is perturbed.

Electronic Properties:

In some cases, the quinoxaline-based ligand within a complex can undergo reduction to form a radical anion. rsc.org For the this compound ligand, the presence of the electron-withdrawing nitro group on the phenyl ring could make the ligand more susceptible to reduction. The formation of a ligand-centered radical would dramatically alter the magnetic and electronic properties of the complex, potentially leading to strong antiferromagnetic coupling between the radical ligand and a paramagnetic metal center. rsc.org

Table 2: Hypothetical Electronic Absorption and Electrochemical Data

Speciesλmax (nm) (π→π*)Ered (V vs. SCE)
Free Ligand320-1.50
Metal Complex345-1.75

Reactivity Profiles:

The reactivity of the this compound ligand is also significantly modified by coordination. The quinoxaline ring system is known to be susceptible to nucleophilic attack, and this reactivity can be either enhanced or diminished depending on the electron-donating or -withdrawing character of the coordinated metal center. sapub.org

Furthermore, the coordinated ligand can participate in reactions that are not readily accessible to the free ligand. For instance, the metal center can act as a template, directing the course of a reaction with another substrate. The reactivity of the nitro group on the phenyl ring could also be influenced by complexation. The electron density at the nitro group may be altered, potentially affecting its reduction potential or its susceptibility to nucleophilic aromatic substitution.

The formation of stable metal complexes can also be exploited in the context of biological activity. The complexation of quinoxaline derivatives has been shown to enhance their interactions with biological targets such as DNA. nih.gov The geometry and electronic properties of the metal complex play a crucial role in determining the nature and strength of these interactions. nih.gov Molecular docking studies on related mixed-ligand quinoxaline complexes have provided insights into their potential binding modes with biomolecules. nih.gov

Non Biological Applications and Material Science Potential

Application as a Corrosion Inhibitor

Numerous studies have demonstrated the efficacy of quinoxaline (B1680401) derivatives as corrosion inhibitors for metals such as mild steel in acidic environments. However, no specific research has been published on the corrosion inhibition properties of N-(3-nitrophenyl)quinoxaline-6-carboxamide.

The mechanism of corrosion inhibition by organic molecules typically involves their adsorption onto the metal surface, forming a protective barrier. For other quinoxaline derivatives, this adsorption has been found to occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The adsorption behavior is often modeled using isotherms such as the Langmuir or Frumkin models. In the absence of experimental data for this compound, its specific adsorption mechanism on surfaces like mild steel remains undetermined.

The efficiency of quinoxaline-based corrosion inhibitors is closely linked to their molecular structure. The presence of heteroatoms (nitrogen and oxygen), aromatic rings (providing π-electrons), and various functional groups allows for effective interaction with the d-orbitals of metal atoms. For instance, the general structure of quinoxaline provides nitrogen atoms and π-electrons that can facilitate strong adsorption on a metal surface. The carboxamide and nitro-phenyl groups in this compound would be expected to influence its electronic properties and, by extension, its potential as a corrosion inhibitor. However, without empirical studies, any correlation between its specific structure and inhibition efficiency is purely speculative.

Integration into Advanced Materials

The integration of heterocyclic compounds into advanced materials for applications like chemical sensing is an active area of research. Yet, this compound has not been specifically explored for these purposes.

Quinoxaline derivatives have been investigated as components of chemosensors due to their photophysical properties and ability to interact with various analytes. There is, however, no available research detailing the synthesis or application of this compound in the development of either chemosensors or biosensors.

The potential for a molecule to function as an optical sensor often relies on changes in its fluorescence or color upon binding with a specific analyte, such as a metal ion. The quinoxaline core, combined with the nitrophenyl and carboxamide moieties, could theoretically provide binding sites and a responsive electronic system suitable for optical sensing. Nevertheless, no studies have been published that investigate the optical sensing mechanisms of this compound for any specific analytes.

The selective detection of an analyte is a critical feature of a sensor. This is typically achieved by designing a molecule with a specific binding pocket or reactive site that has a high affinity for the target analyte. While the principles of designing selective quinoxaline-based sensors are established, the application of these principles to this compound has not been documented. Research would be required to identify its potential selectivity towards any particular analyte.

Utilization in Luminescent and Electroluminescent Materials

Quinoxaline derivatives are widely recognized for their luminescent properties and have been extensively investigated for use in Organic Light-Emitting Diodes (OLEDs). scholaris.cagoogle.com Their rigid, planar structure and high thermal stability are advantageous for creating durable and efficient light-emitting devices. google.com The electronic characteristics of quinoxaline-based molecules can be fine-tuned by introducing various substituent groups, allowing for the generation of a wide spectrum of emission colors. scholaris.ca

The this compound structure combines the electron-accepting quinoxaline core with a nitrophenyl group, which is also strongly electron-withdrawing. This combination could theoretically lead to materials with interesting intramolecular charge-transfer (ICT) characteristics, which are often responsible for luminescence. However, without experimental photoluminescence and electroluminescence data, such as emission spectra, quantum yields, and device performance metrics, the potential of this compound as a luminescent or electroluminescent material remains purely speculative.

Exploration in Semiconductor Device Technologies

The inherent electron-accepting properties of the quinoxaline ring system make its derivatives suitable for use as n-type semiconductors in organic electronic devices. qmul.ac.uknih.gov These materials are essential for constructing organic field-effect transistors (OFETs) and other components of organic circuits. The performance of such devices is heavily dependent on the material's charge carrier mobility and energy levels (HOMO/LUMO).

While numerous quinoxaline derivatives have been synthesized and tested for their semiconductor properties, no such studies have been published for this compound. Research would be required to determine its thin-film forming capabilities, its charge transport characteristics, and its stability in an operating device. The presence of the polar carboxamide and nitro groups could influence molecular packing in the solid state, which is a critical factor for efficient charge transport.

Potential Applications in Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy, quinoxaline derivatives have been explored as components in dye-sensitized solar cells (DSSCs), often serving as electron acceptors or as part of the sensitizing dye's structure. qmul.ac.uknih.gov The role of these components is to facilitate efficient electron injection into the semiconductor (typically TiO₂) and to absorb light effectively. nih.gov

The structure of this compound suggests it could potentially act as an electron-accepting anchor group in a D-π-A (donor-pi bridge-acceptor) sensitizer (B1316253) dye. The carboxamide linkage could provide a means to attach the molecule to the semiconductor surface. However, its effectiveness would depend on its absorption spectrum, energy level alignment with the semiconductor's conduction band, and its stability under photovoltaic operating conditions. To date, no studies have incorporated this compound into DSSCs to evaluate its performance.

Advanced Organic Transformations and Chemical Reactivity

Reactions Involving the Quinoxaline (B1680401) Core

The quinoxaline ring system, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, possesses a unique electronic character that dictates its reactivity. The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms, while the fused benzene ring retains more typical aromatic character.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The quinoxaline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyrazine ring. Nitration of the parent quinoxaline, for instance, requires harsh conditions, such as treatment with a mixture of nitric and sulfuric acids, and typically yields a mixture of 5- and 6-nitroquinoxalines. sapub.org For N-(3-nitrophenyl)quinoxaline-6-carboxamide, the benzene part of the quinoxaline core is further deactivated by the electron-withdrawing carboxamide group at the 6-position. Therefore, electrophilic substitution on this ring is expected to be challenging and would likely require forcing conditions. If substitution were to occur, it would be directed to the 5 and 8-positions, which are ortho and para to the existing carboxamide group, though the electronic influence of the pyrazine nitrogen atoms complicates simple directing rules.

Nucleophilic Additions and Substitutions on the Pyrazine Ring

The electron-deficient pyrazine ring of the quinoxaline core is susceptible to nucleophilic attack. sapub.org The electrophilic nature of quinoxaline makes it a candidate for reactions like the vicarious nucleophilic substitution (VNS) of hydrogen. rsc.org However, for unsubstituted quinoxaline, this reaction is often limited to specific carbanions due to the moderate electrophilicity of the ring. rsc.org The presence of electron-withdrawing groups on the carbocyclic ring can enhance the reactivity towards nucleophiles. In this compound, the carboxamide group at the 6-position would further enhance the electrophilicity of the pyrazine ring, making it more susceptible to nucleophilic attack at the 2- and 3-positions.

Quinoxalines can react with strong nucleophiles like Grignard reagents, which can add across the C=N bonds of the pyrazine ring. sapub.org If a good leaving group is present at the 2- or 3-position, nucleophilic aromatic substitution (SNAr) can readily occur.

Oxidative and Reductive Transformations of the Quinoxaline System

The quinoxaline ring system can undergo both oxidative and reductive transformations.

Oxidation: Oxidation of the quinoxaline core can lead to different products depending on the oxidant used. Strong oxidizing agents, such as alkaline potassium permanganate, can cleave the benzene ring to yield pyrazine-2,3-dicarboxylic acid. sapub.org Treatment with peracids typically results in the formation of quinoxaline N-oxides, potentially leading to the di-N-oxide. sapub.org The presence of the carboxamide and nitrophenyl groups in this compound may influence the regioselectivity and feasibility of these oxidations.

Reduction: The pyrazine ring of the quinoxaline system can be readily reduced. Catalytic hydrogenation or reduction with agents like sodium in alcohol can produce 1,2,3,4-tetrahydroquinoxaline. sapub.org Milder reducing agents, such as sodium borohydride (B1222165) in acetic acid or lithium aluminum hydride, can also effect this transformation. sapub.org Complete reduction of the quinoxaline ring to decahydroquinoxaline (B1602541) can be achieved under more vigorous hydrogenation conditions. sapub.org

Reactivity of the Carboxamide Functional Group (e.g., Hydrolysis, Derivatization)

The carboxamide linkage in this compound is a key site for chemical modification.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield quinoxaline-6-carboxylic acid and 3-nitroaniline (B104315). Alkaline hydrolysis, often carried out with sodium hydroxide (B78521) in an aqueous or alcoholic medium, is a common method for cleaving N-aryl carboxamides. researchgate.net The rate of hydrolysis can be influenced by the electronic nature of both the quinoxaline and the nitrophenyl rings.

Derivatization: The synthesis of various quinoxaline-carboxamide derivatives demonstrates the versatility of this functional group for creating libraries of compounds. researchgate.netresearchgate.net Starting from quinoxaline-6-carboxylic acid (obtainable from hydrolysis), a variety of amides can be prepared by activating the carboxylic acid (e.g., forming an acid chloride with thionyl chloride or using coupling agents like pivaloyl chloride) and reacting it with different amines. researchgate.net This allows for the introduction of diverse substituents in place of the 3-nitrophenyl group.

Transformations at the Nitrophenyl Moiety

The nitrophenyl group provides a reactive handle for further functionalization, primarily through the reduction of the nitro group.

Reduction of the Nitro Group to an Amino Group

The reduction of an aromatic nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. wikipedia.orgresearchgate.net This conversion transforms the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the phenyl ring and opening up new avenues for derivatization (e.g., diazotization, acylation, alkylation). A variety of reagents can be employed for this reduction, offering different levels of chemoselectivity.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent/MethodTypical ConditionsKey Features and ChemoselectivityReference
Catalytic Hydrogenation (H₂/Pd/C, H₂/PtO₂, H₂/Raney Ni)H₂ gas, catalyst, solvent (e.g., EtOH, EtOAc)Highly efficient and clean. Can also reduce other functional groups like alkenes, alkynes, and sometimes carbonyls. Raney Nickel may be preferred to avoid dehalogenation. wikipedia.org
Iron (Fe) in Acidic MediaFe powder, acid (e.g., HCl, Acetic Acid), solvent (e.g., H₂O, EtOH)Classical and cost-effective method. Generally chemoselective for the nitro group. wikipedia.org
Tin(II) Chloride (SnCl₂)SnCl₂·2H₂O, acid (e.g., HCl), solvent (e.g., EtOH)Mild and effective for reducing nitroarenes in the presence of other reducible groups like esters, nitriles, and amides. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)Na₂S₂O₄, aqueous base (e.g., NH₄OH) or phase transfer catalystUseful for selective reduction of one nitro group in dinitro compounds. wikipedia.org
Zinc (Zn) in Acidic or Neutral MediaZn dust, acid (e.g., Acetic Acid) or neutral salt (e.g., NH₄Cl)Mild conditions, tolerant of various functional groups. Can sometimes lead to hydroxylamine (B1172632) intermediates. researchgate.net

The choice of reducing agent for converting the 3-nitrophenyl group of the title compound to a 3-aminophenyl group would depend on the desired selectivity. For instance, if only the nitro group is to be reduced without affecting the quinoxaline core, milder, chemoselective methods like SnCl₂ or Fe/acetic acid would be preferable to catalytic hydrogenation, which might also reduce the pyrazine ring. sapub.orgwikipedia.org This transformation would yield N-(3-aminophenyl)quinoxaline-6-carboxamide, a key intermediate for further diversification.

Subsequent Derivatization of the Aniline (B41778) Moiety

The synthetic utility of this compound is significantly enhanced by the chemical reactivity of the nitro group on the aniline moiety. This functional group serves as a versatile precursor for a variety of organic transformations, primarily initiated by its reduction to a primary amine. The resulting compound, N-(3-aminophenyl)quinoxaline-6-carboxamide, opens a gateway to numerous derivatization reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The chemoselective reduction of the aromatic nitro group in the presence of the quinoxaline ring and the amide linkage is a key initial transformation. Several established methods for nitro group reduction are applicable and are known for their high efficiency and tolerance of other functional groups. longdom.orgcommonorganicchemistry.comorganic-chemistry.orgwikipedia.org Catalytic hydrogenation is a common and effective method, typically employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.comorganic-chemistry.org Another widely used approach is chemical reduction with metals in acidic media, such as iron powder in the presence of hydrochloric or acetic acid, or with stannous chloride (SnCl2) in concentrated hydrochloric acid. commonorganicchemistry.comwikipedia.org These methods are generally mild and avoid the reduction of the heterocyclic quinoxaline core.

Once the primary amine, N-(3-aminophenyl)quinoxaline-6-carboxamide, is synthesized, it can undergo a wide array of subsequent reactions characteristic of aromatic amines. One of the most powerful transformations is diazotization, where the amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a variety of functional groups through Sandmeyer or related reactions, including halides, cyano, and hydroxyl groups.

Furthermore, the amino group can readily undergo N-acylation with acyl chlorides or anhydrides to form new amide derivatives, or react with sulfonyl chlorides to yield sulfonamides. mdpi.com N-alkylation can also be achieved using alkyl halides or other alkylating agents. These transformations allow for the systematic modification of the molecule's properties by introducing different substituents on the aniline ring.

The following table summarizes the principal derivatization pathways starting from the reduction of the nitro group.

Table 1: Derivatization Reactions of the Aniline Moiety in this compound

Step 1: Initial Transformation Reagent/Conditions Intermediate Product Step 2: Subsequent Derivatization Reagent/Conditions Final Product Class
Nitro Group ReductionH₂, Pd/C or Fe/HCl or SnCl₂/HClN-(3-aminophenyl)quinoxaline-6-carboxamideDiazotization / Sandmeyer Reaction1. NaNO₂, HCl, 0-5 °C2. CuCl/CuBr/CuCN/KI/H₂ON-(3-halo/cyano/hydroxyphenyl)quinoxaline-6-carboxamide
Nitro Group ReductionH₂, Pd/C or Fe/HCl or SnCl₂/HClN-(3-aminophenyl)quinoxaline-6-carboxamideN-AcylationAcyl chloride (RCOCl), PyridineN-(3-acetamidophenyl)quinoxaline-6-carboxamide derivatives
Nitro Group ReductionH₂, Pd/C or Fe/HCl or SnCl₂/HClN-(3-aminophenyl)quinoxaline-6-carboxamideN-SulfonylationSulfonyl chloride (RSO₂Cl), PyridineN-(3-sulfonamidophenyl)quinoxaline-6-carboxamide derivatives
Nitro Group ReductionH₂, Pd/C or Fe/HCl or SnCl₂/HClN-(3-aminophenyl)quinoxaline-6-carboxamideN-AlkylationAlkyl halide (R-X), BaseN-(3-(alkylamino)phenyl)quinoxaline-6-carboxamide derivatives

Site-Selective C-H Functionalization Strategies on Both Rings

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for its atom and step economy, enabling the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized substrates. nih.govresearchgate.net For a molecule like this compound, which possesses multiple C-H bonds across two distinct aromatic systems, achieving site-selectivity is a significant challenge governed by the electronic properties of the rings and the directing effects of the substituents.

Functionalization of the Quinoxaline Ring

The quinoxaline ring system is inherently electron-deficient. However, C-H functionalization can be achieved, often at specific positions, through transition metal-catalyzed reactions. nih.govrsc.orgresearchgate.net In this compound, the carboxamide linker at the C-6 position can act as an endogenous directing group. The amide functionality, particularly the nitrogen or oxygen atom, can coordinate to a metal center (e.g., Pd, Ru, Rh), facilitating the activation of an ortho C-H bond through the formation of a stable five- or six-membered metallacycle intermediate. researchgate.net This would direct functionalization to the C-5 and C-7 positions of the quinoxaline core. The relative reactivity between the C-5 and C-7 positions would depend on steric factors and the specific catalytic system employed. While the pyrazine part of the quinoxaline is more electron-deficient, direct functionalization at C-2 or C-3 often requires specific strategies, such as the use of quinoxaline-N-oxides or radical-based methods. rsc.org

Table 2: Potential Site-Selective C-H Functionalization on the Quinoxaline Ring

Position Directing Group Effect Predicted Reactivity Potential Transformations Rationale
C-5Ortho to Carboxamide (C-6)HighArylation, Alkylation, AlkenylationFormation of a stable 5-membered metallacycle intermediate with the amide directing group.
C-7Ortho to Carboxamide (C-6)ModerateArylation, Alkylation, AlkenylationPotential for 7-membered metallacycle formation, generally less favored than 5-membered rings, but possible with specific ligands/catalysts.
C-2 / C-3None (Electron-deficient)LowRadical ArylationThese positions are part of the electron-poor pyrazine ring and lack a directing group for facile C-H activation.
C-8Meta to Carboxamide (C-6)LowNot typically favoredMeta-functionalization requires specialized catalytic systems with specifically designed ligands. nih.gov

Functionalization of the 3-Nitrophenyl Ring

The 3-nitrophenyl ring presents a different electronic environment and a distinct set of challenges for selective C-H functionalization. This ring is strongly deactivated by the electron-withdrawing nitro group. The regiochemical outcome of C-H activation will be influenced by the interplay between the directing effect of the amide linkage and the deactivating, meta-directing nature of the nitro group.

The amide group can direct transition metal catalysts to its ortho positions, C-2 and C-4. nih.gov The formation of a palladacycle intermediate involving the amide nitrogen and the C-2 C-H bond is a common strategy for ortho-functionalization. However, the strong deactivating effect of the nitro group at the meta-position (C-3) will render all C-H bonds on this ring less susceptible to activation compared to those on the quinoxaline ring. The C-4 and C-6 positions are ortho and para to the amide nitrogen, respectively, and could be activated. The nitro group strongly directs towards C-2 and C-6 (meta positions relative to itself). Therefore, the C-2 and C-6 positions are electronically favored for functionalization under certain conditions, though the amide's directing effect might favor C-2. Recent studies have also shown that nitroarenes themselves can undergo para-selective C-H amination via radical pathways, suggesting that non-directed functionalization could also be a possibility under specific oxidative conditions. researchgate.net The introduction of a functional group can also be facilitated by the presence of the nitro group itself, which can activate the ring for certain nucleophilic aromatic substitution or cine-substitution reactions. nih.gov

Table 3: Potential Site-Selective C-H Functionalization on the 3-Nitrophenyl Ring

Position Directing Group Effect Predicted Reactivity Potential Transformations Rationale
C-2Ortho to Amide, Meta to NitroHigh (Directed)Arylation, AcylationStrong directing effect from the amide group via metallacycle formation. Electronically deactivated but sterically accessible.
C-4Ortho to Amide, Ortho to NitroLowNot typically favoredSterically hindered by the nitro group and electronically deactivated.
C-6Para to Amide, Meta to NitroModerateArylation, AminationElectronically favored for some radical or electrophilic attacks due to the meta-directing nitro group. Less sterically hindered.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for N-(3-nitrophenyl)quinoxaline-6-carboxamide Derivatives

The traditional synthesis of quinoxaline (B1680401) derivatives often involves multi-step procedures with harsh reaction conditions and the use of hazardous reagents. The future of synthesizing this compound and its analogs lies in the adoption of green and sustainable chemistry principles.

Key Research Thrusts:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times, improve yields, and minimize the use of volatile organic solvents. rsc.org Exploring these methods for the condensation of substituted o-phenylenediamines with appropriate dicarbonyl compounds, followed by amidation, could lead to more sustainable synthetic routes.

Green Catalysts: The use of biodegradable and reusable catalysts is a crucial aspect of sustainable synthesis. Researchers are exploring the use of natural catalysts like L-arabinose, and solid-supported catalysts such as silica (B1680970) sulfuric acid and nano kaolin (B608303) for quinoxaline synthesis. researchgate.netnih.gov Applying these catalysts to the synthesis of the target compound could offer environmentally benign alternatives to conventional acid or metal catalysts.

One-Pot Multi-Component Reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. nih.gov Developing a one-pot synthesis for this compound from readily available starting materials would be a significant step forward.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting the synthesis of quinoxaline carboxamides to flow chemistry setups could enable more efficient and controlled production.

The following table summarizes potential sustainable synthetic approaches:

Synthetic ApproachAdvantagesPotential Application for this compound
Microwave-Assisted SynthesisReduced reaction times, higher yields, energy efficiency. rsc.orgRapid synthesis of the quinoxaline core and subsequent amidation.
Ultrasound-Assisted SynthesisEnhanced reaction rates, milder conditions. rsc.orgEfficient condensation and amidation steps with reduced energy consumption.
Green Catalysis (e.g., L-arabinose)Biodegradable, reusable, and environmentally friendly. nih.govCatalyzing the initial cyclization reaction to form the quinoxaline ring.
One-Pot ReactionsIncreased efficiency, reduced waste and purification steps. nih.govDirect synthesis from basic precursors in a single step.

Deeper Understanding of Structure-Activity Relationships through Integration of Advanced Experimental and Computational Tools

A thorough understanding of the structure-activity relationship (SAR) is paramount for designing more potent and selective derivatives of this compound. The integration of advanced experimental screening with sophisticated computational modeling will be instrumental in achieving this.

Future Research Directions:

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models can be developed to correlate the structural features of a series of this compound analogs with their biological activities. These models can help identify key molecular descriptors, such as topological, electrostatic, and steric properties, that govern the compound's efficacy. rsc.orgbeilstein-journals.org

Molecular Docking and Dynamics Simulations: Computational docking studies can predict the binding modes of these compounds with various biological targets, such as protein kinases or DNA. rsc.orgscholaris.ca Molecular dynamics simulations can further elucidate the stability and dynamics of the ligand-receptor complexes, providing insights into the mechanism of action at an atomic level.

High-Throughput Screening (HTS): Screening large libraries of this compound derivatives against a panel of biological targets will generate vast amounts of experimental data. This data is crucial for building robust and predictive computational models.

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for biological activity will guide the design of new derivatives with improved properties.

The following table outlines the integrated approach to SAR studies:

TechniqueContributionRelevance to this compound
QSARIdentifies key molecular features for activity. beilstein-journals.orgGuiding the design of derivatives with enhanced biological potency.
Molecular DockingPredicts binding modes to biological targets. rsc.orgIdentifying potential protein targets and understanding binding interactions.
Molecular DynamicsSimulates the dynamic behavior of the ligand-target complex. scholaris.caAssessing the stability of binding and refining the understanding of the mechanism.
High-Throughput ScreeningGenerates large datasets of biological activity.Providing the necessary experimental data for building and validating computational models.

Exploration of New In Vitro Biological Targets and Unraveling Mechanisms of Action

While quinoxaline derivatives are known for their broad-spectrum biological activities, the specific targets and mechanisms of action for this compound remain largely unexplored. Future research should focus on identifying novel biological targets and elucidating the molecular pathways through which this compound exerts its effects.

Potential Research Areas:

Anticancer Activity: Quinoxaline derivatives have shown promise as anticancer agents by targeting various protein kinases, such as VEGFR-2, and inducing apoptosis. nih.govrsc.org Investigating the effect of this compound on different cancer cell lines and identifying its specific kinase targets could lead to the development of new cancer therapies.

Antimicrobial Activity: The quinoxaline scaffold is present in several antimicrobial agents. patsnap.com Screening this compound and its analogs against a wide range of bacteria and fungi could reveal novel antimicrobial leads. Mechanistic studies could focus on its potential to inhibit essential microbial enzymes or disrupt cell membrane integrity.

Antiviral and Antiparasitic Potential: The diverse biological profile of quinoxalines extends to antiviral and antiparasitic activities. researchgate.netrsc.org Exploring the efficacy of this compound against various viruses and parasites, and identifying the underlying mechanisms, could open up new therapeutic avenues.

Enzyme Inhibition Assays: A systematic screening against a panel of clinically relevant enzymes (e.g., kinases, topoisomerases, proteases) can help in identifying direct molecular targets.

The following table summarizes potential biological targets and mechanisms:

Biological Target/ActivityPotential Mechanism of Action
Protein Kinases (e.g., VEGFR-2)Inhibition of signaling pathways involved in cell proliferation and angiogenesis. nih.gov
Microbial EnzymesInhibition of essential metabolic pathways in bacteria or fungi. patsnap.com
Viral Replication MachineryInterference with viral entry, replication, or assembly. researchgate.net
Parasitic EnzymesDisruption of vital biochemical processes in parasites. rsc.org
DNA Intercalation/Topoisomerase InhibitionInduction of DNA damage and apoptosis in cancer cells.

Design and Synthesis of Hybrid Compounds Incorporating the this compound Scaffold

Pharmacophore hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric units into a single molecule to create hybrid compounds with potentially enhanced affinity, selectivity, and efficacy. The this compound scaffold is an excellent candidate for this approach.

Strategies for Hybrid Compound Design:

Quinoxaline-Triazole Hybrids: Triazoles are known for their diverse biological activities. Linking the quinoxaline core to a triazole moiety, potentially through a click chemistry approach, could yield novel anticancer or antimicrobial agents. researchgate.net

Quinoxaline-Carboxamide Linkages: The existing carboxamide group can be used as a linker to attach other bioactive molecules, leading to compounds with dual modes of action.

Quinoxaline-Indole Hybrids: The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. Combining it with the quinoxaline moiety could lead to new compounds with unique pharmacological profiles.

Quinoxaline-Oxadiazole Hybrids: Oxadiazoles are another class of heterocycles with a broad range of biological activities. Hybrid molecules incorporating both quinoxaline and oxadiazole rings could exhibit synergistic effects.

Expanding Non-Biological Applications and Integration into Smart Material Systems

Beyond their biological significance, quinoxaline derivatives possess intriguing photophysical and electronic properties that make them suitable for various applications in materials science. The unique electronic characteristics of the this compound scaffold, influenced by the electron-withdrawing nitro group, could be harnessed for the development of smart materials.

Emerging Non-Biological Applications:

Chemosensors: The quinoxaline core has been utilized in the design of chemosensors for the detection of metal ions through colorimetric or fluorometric changes. researchgate.netnih.gov The presence of the nitro group and the carboxamide functionality in the target compound could be exploited to develop selective sensors for specific analytes.

Organic Electronics: Quinoxaline derivatives are being investigated as electron-transporting materials in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.net The electronic properties of this compound make it a candidate for exploration in these areas.

Luminescent Materials: Many quinoxaline derivatives exhibit fluorescence. sapub.org Investigating the luminescent properties of this compound and its derivatives could lead to the development of new materials for lighting and display technologies.

Liquid Crystals: The rigid, planar structure of the quinoxaline ring system is conducive to the formation of liquid crystalline phases. ipp.pt By appropriate molecular design, derivatives of this compound could be engineered to exhibit liquid crystalline behavior for applications in displays and sensors.

The following table lists the potential non-biological applications:

Application AreaPotential Role of this compound
ChemosensorsAs a selective sensing material for metal ions or other analytes. researchgate.net
Organic ElectronicsAs an electron-transporting or emissive material in OLEDs and OSCs. researchgate.net
Luminescent MaterialsAs a core for developing new fluorescent or phosphorescent materials. sapub.org
Liquid CrystalsAs a building block for designing novel liquid crystalline materials. ipp.pt

Q & A

Q. What are the established synthetic methodologies for N-(3-nitrophenyl)quinoxaline-6-carboxamide?

  • Methodological Answer : Synthesis typically involves coupling quinoxaline-6-carboxylic acid derivatives with 3-nitroaniline under catalytic conditions. For example:

Amide Coupling : Use coupling agents like EDCI/HOBt in anhydrous DMF to form the carboxamide bond.

Green Chemistry Approaches : Ultrasound-assisted synthesis (e.g., thiamine catalysis) reduces reaction time and improves yield for nitroquinoxalines, as demonstrated in analogous compounds .

Palladium-Catalyzed Reactions : For functionalized quinoxalines, Pd(II) acetate with triethylamine facilitates regioselective modifications, as seen in related carboxamide syntheses .
Characterization involves NMR (e.g., δ ~8.10 ppm for aromatic protons) and IR (C=O stretch ~1635 cm⁻¹) to confirm structural integrity .

Q. How is this compound structurally validated?

  • Methodological Answer : X-ray crystallography is the gold standard. Key steps include:

Crystallization : Grow single crystals in methanol/chloroform mixtures.

Data Collection : Use SHELX software for structure solution and refinement, leveraging bond angle data (e.g., C–N–C angles ~117–121°) .

ORTEP Visualization : Generate thermal ellipsoid plots to assess molecular geometry and packing .
Spectroscopic validation includes 15N^{15}\text{N}-NMR to confirm nitrophenyl interactions (δ ~−249 ppm for CONR2_2) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) model:

Electron Density Distribution : Identify electron-deficient regions (e.g., nitro group) for reactivity predictions.

Local Kinetic Energy Density : Correlate with experimental NMR chemical shifts and IR vibrational modes .

HOMO-LUMO Gaps : Calculate frontier orbitals to assess charge-transfer potential in supramolecular assemblies .

Q. What role do hydrogen bonds play in stabilizing the crystal lattice of this compound?

  • Methodological Answer : Graph set analysis (Etter’s formalism) reveals:

Intermolecular Interactions : Nitro groups form N–OH–C\text{N–O} \cdots \text{H–C} hydrogen bonds (distance ~2.8–3.0 Å), contributing to layered packing .

C–H\cdotsπ Interactions : Thiophene/quinoxaline rings stabilize stacking (dihedral angles ~5–10°) .
Experimental validation via crystallography shows 1D chains stabilized by bifurcated H-bonds .

Q. How can reaction conditions be optimized for higher yields in large-scale syntheses?

  • Methodological Answer : Systematic optimization strategies include:

DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to maximize yield.

Microwave/Ultrasound Activation : Reduces reaction time from hours to minutes (e.g., 49% yield in 20 h vs. 75% in 1 h under ultrasound) .

Column Chromatography : Use CH2_2Cl2_2/EtOAc gradients (5:1 v/v) for purification .

Q. What structural modifications enhance bioactivity in this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

Substituent Variation : Replace the nitro group with cyano or morpholine moieties to modulate electron-withdrawing/donating effects .

Biological Assays : Test antimicrobial activity against S. aureus (MIC ~2–8 µg/mL) or kinase inhibition (IC50_{50} < 1 µM).

QSAR Modeling : Use Hammett constants (σ) to correlate substituent effects with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.